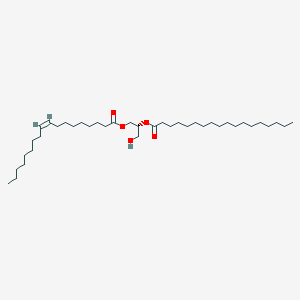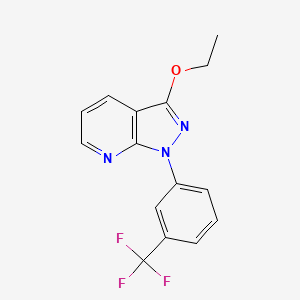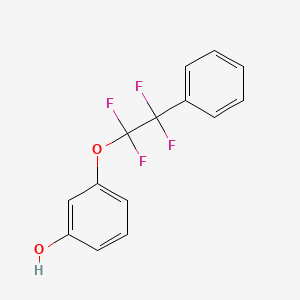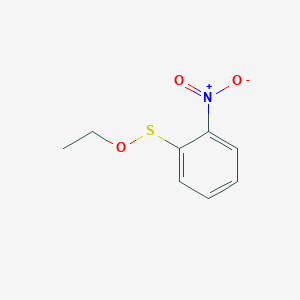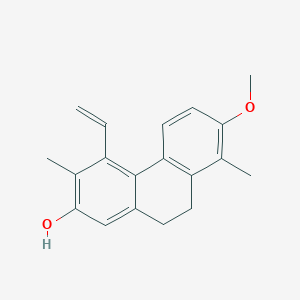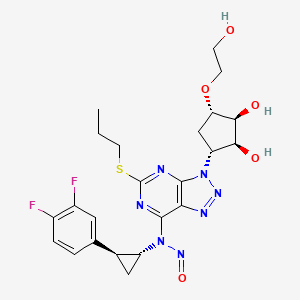
2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4F4N2O3 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, nitro, and trifluoromethoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 2-Fluoro-4-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and subsequent purification steps to obtain the desired product with high purity. The use of advanced techniques such as column chromatography and recrystallization is common in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-Fluoro-6-amino-4-(trifluoromethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure allows for the design of novel drugs with improved efficacy and selectivity. It is also investigated for its potential use in the development of agrochemicals .
Industry: The compound finds applications in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for use in various industrial processes, including the manufacture of dyes and pigments .
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The fluorine atom can form strong hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: Similar structure with a bromine atom instead of fluorine.
2-Fluoro-6-(trifluoromethyl)aniline: Similar structure with a trifluoromethyl group instead of a nitro group.
2-Nitro-4-(trifluoromethyl)aniline: Similar structure with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both electron-withdrawing groups (nitro and trifluoromethoxy) and an electron-donating group (fluorine) on the benzene ring. This combination of substituents imparts distinct electronic properties to the compound, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H4F4N2O3 |
|---|---|
Poids moléculaire |
240.11 g/mol |
Nom IUPAC |
2-fluoro-6-nitro-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4F4N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |
Clé InChI |
PDIOTDFNSNYKLV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


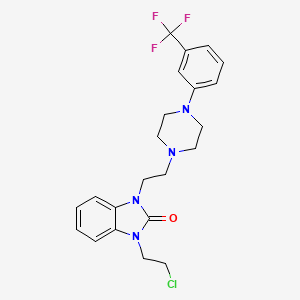
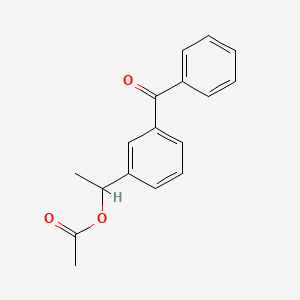
![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
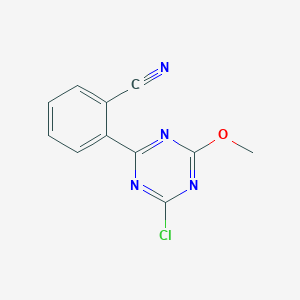
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
